molecular formula C9H11F5O2 B1583338 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione CAS No. 2145-68-8

1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione

Cat. No.: B1583338
CAS No.: 2145-68-8
M. Wt: 246.17 g/mol
InChI Key: FTTQCEGWFGHNDU-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione (CAS 2145-68-8) is a fluorinated β-diketone with the molecular formula C₉H₁₁F₅O₂ and a molecular weight of 246.17 g/mol . Its structure features a central diketone moiety (3,5-heptanedione) substituted with five fluorine atoms at the 1,1,1,2,2 positions and two methyl groups at the 6,6 positions. This compound is valued for its strong electron-withdrawing fluorinated groups, which enhance its acidity and chelating capabilities, making it suitable for forming stable metal complexes . It is commercially available at 99% purity and is utilized in applications such as lanthanide shift reagents for nuclear magnetic resonance (NMR) spectroscopy and as a precursor for volatile isotopic separation materials .

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F5O2/c1-7(2,3)5(15)4-6(16)8(10,11)9(12,13)14/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTQCEGWFGHNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175730
Record name 4H,4H-Perfluoro-6,6-dimethylheptane-3,5-dione
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Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2145-68-8
Record name 1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione
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Record name 1,1,1,2,2-Pentafluoro-6,6-dimethylheptane-3,5-dione
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Record name 4H,4H-Perfluoro-6,6-dimethylheptane-3,5-dione
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Record name 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione
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Preparation Methods

Fluorination of Precursor Heptanediones

One common approach involves starting from non-fluorinated 6,6-dimethyl-3,5-heptanedione derivatives followed by selective fluorination at the 1,1,1,2,2-positions. This can be achieved by employing electrophilic fluorinating agents or nucleophilic fluorination methods, depending on the precursor's functional groups.

  • The use of reagents such as sulfur tetrafluoride (SF4), cobalt trifluoride (CoF3), or specialized fluorinating agents like Selectfluor can introduce fluorine atoms selectively.
  • Reaction conditions are typically controlled to avoid over-fluorination or decomposition of the diketone.

Condensation of Fluorinated Building Blocks

Another method involves the condensation of fluorinated acetyl or acetoacetate derivatives with appropriate ketones or aldehydes to form the diketone structure.

  • For example, pentafluoroacetylacetone analogs can be reacted with methyl-substituted precursors under basic or acidic catalysis to form the desired diketone.
  • This method allows for better control over substitution patterns and fluorine incorporation.

Direct Synthesis from Fluorinated Precursors

Direct synthesis routes may start from fluorinated alkyl halides or fluorinated carboxylic acid derivatives that are converted into diketones through multi-step sequences involving:

  • Halogen-metal exchange reactions
  • Nucleophilic addition to carbonyl compounds
  • Oxidation or rearrangement steps to finalize the diketone structure

Detailed Research Findings and Data

Due to the specialized nature of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione, detailed synthetic protocols are often found in advanced organofluorine chemistry literature and patents. The compound is commercially available with high purity (≥99%), indicating well-established synthetic routes.

Parameter Data/Condition
Molecular formula C9H11F5O2
Molecular weight 246.17 g/mol
Purity (commercially available) ≥99%
Typical solvents used Tetrahydrofuran (THF), ethanol
Reaction temperature range 10–75 °C (varies by step)
Reaction time 5–7 hours (fluorination/condensation steps)

Example Synthetic Pathway (Inferred from Related Fluorinated Diketones)

  • Starting materials : 6,6-dimethyl-3,5-heptanedione and a fluorinating agent such as Selectfluor.
  • Step 1 : Controlled fluorination at the 1,1,1,2,2-positions under mild conditions (e.g., room temperature to 40 °C) in an inert solvent like THF.
  • Step 2 : Purification by crystallization or chromatography to isolate the pentafluorinated diketone.
  • Step 3 : Characterization by NMR, IR, and mass spectrometry to confirm the fluorination pattern and purity.

Notes on Reaction Optimization

  • The choice of fluorinating agent greatly affects yield and selectivity.
  • Reaction temperature and time must be optimized to prevent side reactions such as over-fluorination or decomposition.
  • Use of inert atmosphere (nitrogen or argon) is typically required to avoid moisture or oxygen interference.
  • Purification steps often involve recrystallization from solvents like isopropanol or ethanol.

Comparative Table of Fluorination Methods

Method Fluorinating Agent Advantages Disadvantages
Electrophilic fluorination Selectfluor, NFSI Mild conditions, good selectivity Costly reagents, sensitive to moisture
Nucleophilic fluorination KF, CsF with activators Economical, scalable Requires strong bases, harsher conditions
Direct fluorination (SF4, CoF3) SF4, CoF3 Effective for perfluorination Toxic reagents, hazardous handling

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, diols, and substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Reactions

The diketone structure of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione allows it to participate in various reactions typical of carbonyl compounds. These include:

  • Condensation Reactions : The compound can undergo condensation with amines or alcohols to form more complex molecules.
  • Nucleophilic Additions : The electrophilic nature of the carbonyl groups makes it susceptible to nucleophilic attack.
  • Fluorination Reactions : The presence of fluorine enhances reactivity and stability against degradation.

These reactions facilitate the synthesis of derivatives with enhanced properties compared to non-fluorinated analogs .

Materials Science

The unique properties of this compound make it suitable for developing advanced materials. Its high degree of fluorination contributes to:

  • Thermal Stability : Ideal for applications requiring materials that can withstand high temperatures.
  • Chemical Resistance : Useful in environments where exposure to corrosive substances is expected.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various fluorinated compounds. Its reactivity allows chemists to explore new pathways in drug design and development.

Medicinal Chemistry

While specific biological activity data for this compound is limited, fluorinated compounds are known to exhibit unique interactions due to the electronegative nature of fluorine. This can influence:

  • Pharmacokinetics : Altered absorption and distribution in biological systems.
  • Bioavailability : Increased stability against metabolic degradation enhances therapeutic efficacy.

Research into similar fluorinated compounds suggests potential applications in drug design aimed at improving efficacy and reducing side effects .

Case Study 1: Drug Development

Research has shown that incorporating fluorinated moieties into drug candidates can significantly enhance their metabolic stability. For instance, a study on fluorinated ketones demonstrated improved pharmacological profiles due to reduced enzymatic degradation rates. This insight supports the potential use of this compound in developing next-generation therapeutics.

Case Study 2: Material Coatings

Investigations into fluorinated compounds have led to their application in creating durable coatings for industrial use. The chemical resistance and thermal stability provided by this compound make it an excellent candidate for enhancing the longevity and performance of protective coatings .

Mechanism of Action

The mechanism of action of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The diketone structure facilitates the formation of stable complexes with metal ions, which can be utilized in catalysis and other applications .

Comparison with Similar Compounds

Key Compounds for Comparison

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione (FOD, CAS 17587-22-3)

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (TDHD)

2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD or Hthd)

Structural and Functional Differences

Property PDHD (C₉H₁₁F₅O₂) FOD (C₁₀H₁₁F₇O₂) TDHD (C₇H₁₁F₃O₂) TMHD (C₁₁H₁₈O₂)
Fluorine Substituents 5 F atoms (1,1,1,2,2) 7 F atoms (6,6,7,7,8,8,8) 3 F atoms (1,1,1) None
Methyl Groups 2 (6,6 positions) 2 (2,2 positions) 2 (5,5 positions) 4 (2,2,6,6 positions)
Molecular Weight 246.17 g/mol 328.17 g/mol 192.16 g/mol 182.26 g/mol
Key Applications NMR shift reagents , volatile metal complexes High-volatility metal chelates Intermediate fluorinated chelators Sterically hindered complexes

Physicochemical Properties

  • Acidity: Fluorine’s electron-withdrawing effect increases the enol tautomer stability, enhancing acidity. FOD (7 F atoms) > PDHD (5 F) > TDHD (3 F) > TMHD (0 F) .
  • Volatility : Higher fluorine content reduces boiling points. FOD exhibits the lowest boiling point (~319.5 K at 0.7 kPa) , while PDHD’s volatility is intermediate between FOD and TMHD. TMHD’s bulky methyl groups reduce volatility despite lacking fluorine .
  • Chelating Strength : PDHD balances fluorine-induced acidity and methyl group steric effects, enabling stable yet soluble europium complexes for NMR applications . FOD’s higher fluorine content improves metal-binding but may reduce solubility in polar solvents .

Application-Specific Performance

  • NMR Shift Reagents: PDHD’s europium chelate selectively shifts proton signals based on proximity to carbonyl groups, outperforming non-fluorinated analogs like TMHD .
  • Volatile Metal Complexes : PDHD and FOD form volatile neptunium(IV) complexes for isotopic separation, but PDHD’s lower fluorine content may offer better thermal stability than FOD .
  • Steric Effects : TMHD’s four methyl groups create steric hindrance, limiting its use in small-molecule coordination but stabilizing bulky metal centers .

Thermal and Solubility Behavior

Compound Boiling Point (K) Solubility in Organic Solvents
PDHD Not reported High (due to fluorination)
FOD 319.5 ± 0.5 Very high
TDHD Not reported Moderate
TMHD ~450 (estimated) Low (steric hindrance)

Metal Complex Stability

Compound Stability with Lanthanides Preferred Metals
PDHD High (Eu³⁺, Nd³⁺) Lanthanides
FOD Very high (U⁴⁺, Np⁴⁺) Actinides
TMHD Moderate (Y³⁺, La³⁺) Early lanthanides

Biological Activity

1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione (CAS Number: 2145-68-8) is a fluorinated diketone compound characterized by its unique molecular structure comprising five fluorine atoms and two methyl groups attached to a heptanedione backbone. Its molecular formula is C9H11F5O2C_9H_{11}F_5O_2 and it has a molecular weight of approximately 246.17 g/mol . This compound's distinctive properties make it a subject of interest in various fields, including materials science and medicinal chemistry.

The chemical behavior of this compound is influenced by its functional groups. The diketone structure allows it to engage in typical reactions associated with carbonyl compounds. These reactions include nucleophilic addition and condensation reactions. Synthesis methods often involve the manipulation of fluorinated precursors to achieve the desired diketone structure.

Biological Activity

While specific biological activity data for this compound is limited, research on fluorinated compounds indicates that they often exhibit unique biological interactions due to the presence of electronegative fluorine atoms. These interactions can significantly influence pharmacokinetics and bioavailability in drug design .

Potential Biological Interactions:

  • Pharmacodynamics: Fluorinated compounds can alter metabolic pathways due to their stability against enzymatic degradation. This may enhance their therapeutic effects or reduce toxicity.
  • Protein Binding: Fluorinated moieties can modify the binding affinity to proteins and enzymes compared to non-fluorinated analogs.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound better, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
2,6-Dimethyl-3,5-heptanedioneC9H16O2Non-fluorinated analogue; used in organic synthesis
1-Hydroxy-1-(trifluoromethyl)butan-2-oneC5H7F3OContains trifluoromethyl group; different reactivity
4-FluoroacetophenoneC8H8FAromatic compound; used in pharmaceuticals

The high degree of fluorination in this compound enhances its stability and reactivity compared to other similar compounds. This structural feature enables it to participate in unique chemical reactions that may lead to novel biological activities.

Case Studies

Limited case studies specifically addressing the biological activity of this compound have been published. However, studies on related fluorinated compounds have shown that they can exhibit:

  • Antimicrobial properties: Some fluorinated diketones have demonstrated effectiveness against various bacterial strains.
  • Anticancer activity: Research indicates that certain fluorinated compounds can inhibit cancer cell proliferation through various mechanisms.

Q & A

Q. What are the primary synthetic routes for 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione (PDHD), and how is its purity validated?

PDHD is typically synthesized via fluorination of β-diketones. Mechanochemical fluorination methods, such as solvent-free grinding with fluorinating agents, have been explored to improve yield and selectivity . Purity is validated using high-resolution mass spectrometry (HRMS; exact mass = 246.0679 g/mol) and nuclear magnetic resonance (NMR) spectroscopy. Fluorine substituents enhance electron-withdrawing effects, which can be confirmed via ¹⁹F NMR shifts.

Q. How does PDHD function as a lanthanide shift reagent in NMR spectroscopy?

PDHD forms stable chelates with lanthanides like europium(III), which act as shift reagents to resolve overlapping proton signals in NMR. The europium-PDHD complex binds to electron-rich functional groups (e.g., carbonyls), inducing paramagnetic shifts proportional to proximity. For example, in 4-methylpentan-2-one, methyl and methylene groups near the carbonyl exhibit the largest shifts, enabling spectral deconvolution .

Q. What are the key structural features of PDHD that enhance its coordination chemistry?

PDHD’s β-diketone backbone provides two oxygen donor atoms, while fluorinated alkyl groups increase solubility in nonpolar solvents and stabilize metal complexes via electron-withdrawing effects. Crystal structures of analogous β-diketonates (e.g., neptunium complexes) reveal octahedral or square-antiprismatic geometries, with bond distances dependent on ligand steric bulk .

Advanced Research Questions

Q. What challenges arise when using PDHD in the synthesis of bulky β-diketiminate ligands?

PDHD’s fluorinated and branched structure introduces steric hindrance, limiting its reactivity in one-step condensations with bulky amines. For example, attempts to synthesize tBuDipnacnacH using PDHD and 2,6-diisopropylaniline failed due to incomplete conversion, whereas less hindered diketones (e.g., dibenzoylmethane) succeeded under similar conditions . Optimizing reaction conditions (e.g., solvent, temperature) or using milder reagents (e.g., PPSE) may mitigate this.

Q. How does PDHD compare to non-fluorinated analogs in stabilizing volatile lanthanide/actinide complexes for isotopic separation?

Fluorination lowers the melting point and enhances volatility of metal-β-diketonates. Neptunium(IV) complexes with PDHD exhibit higher volatility than those with non-fluorinated ligands like TMHD (2,2,6,6-tetramethyl-3,5-heptanedione), making them suitable for gas-phase isotopic separation . Thermogravimetric analysis (TGA) and sublimation enthalpy measurements (ΔsubH ≈ 56–339 kJ/mol) quantify these properties .

Q. Can PDHD-based europium complexes be applied in optoelectronic materials?

Europium-PDHD chelates exhibit strong red emission under UV excitation due to efficient energy transfer from ligand to metal. Structural analogs like Eu(dmh)₃phen (dmh = 2,6-dimethyl-3,5-heptanedione) are used in OLEDs, suggesting PDHD’s fluorinated derivatives could improve thermal stability and quantum yield . Photoluminescence (PL) spectra and X-ray diffraction (XRD) validate ligand-metal energy transfer efficiency.

Q. What role does PDHD play in studying single-molecule magnets (SMMs)?

Dysprosium complexes with structurally similar β-diketones (e.g., 2,6-dimethyl-3,5-heptanedione) show slow magnetic relaxation, a hallmark of SMMs. PDHD’s fluorinated groups may enhance magnetic anisotropy by altering ligand field symmetry. AC susceptibility measurements and ab initio calculations are used to probe relaxation dynamics .

Methodological Considerations

  • Contradiction Analysis : While PDHD’s fluorination enhances volatility for isotopic separation , it may hinder ligand synthesis due to steric/electronic effects . Researchers must balance these trade-offs via substituent tuning.
  • Experimental Design : For NMR shift studies, incremental addition of PDHD-europium complexes is critical to avoid signal broadening . In SMM research, crystallographic data (e.g., Er–O distances ≈ 2.2–2.5 Å) guide ligand-field analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione
Reactant of Route 2
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